molecular formula C30H26O2 B7908133 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl

4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl

Cat. No.: B7908133
M. Wt: 418.5 g/mol
InChI Key: HZAWHDJKNZWAAR-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 4,4’-bis[2-(2-methoxyphenyl)ethenyl]- is an organic compound with the molecular formula C30H26O2. It is known for its applications in various fields, including materials science and industrial chemistry. This compound is characterized by its biphenyl core, which is substituted with two methoxystyryl groups at the 4,4’ positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Biphenyl, 4,4’-bis[2-(2-methoxyphenyl)ethenyl]- typically involves the reaction of 4,4’-dibromobiphenyl with 2-methoxybenzaldehyde in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction proceeds through a Heck coupling mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl, 4,4’-bis[2-(2-methoxyphenyl)ethenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Boron tribromide, aluminum chloride

Major Products Formed

Scientific Research Applications

1,1’-Biphenyl, 4,4’-bis[2-(2-methoxyphenyl)ethenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 4,4’-bis[2-(2-methoxyphenyl)ethenyl]- involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular membranes and proteins, leading to changes in cell function and signaling pathways. The exact molecular targets and pathways are still under investigation, but its effects are believed to be mediated through its ability to modulate oxidative stress and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Bis(2-methoxystyryl)-1,1’-biphenyl
  • 4,4’-Bis(1,2,2-triphenylvinyl)-1,1’-biphenyl
  • 1,1’-Biphenyl, 4-ethenyl-

Uniqueness

1,1’-Biphenyl, 4,4’-bis[2-(2-methoxyphenyl)ethenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methoxystyryl groups enhance its optical properties, making it an effective optical brightener and fluorescent probe. Additionally, its biphenyl core provides structural rigidity, contributing to its stability and durability in various applications .

Properties

IUPAC Name

1-methoxy-2-[2-[4-[4-[2-(2-methoxyphenyl)ethenyl]phenyl]phenyl]ethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26O2/c1-31-29-9-5-3-7-27(29)21-15-23-11-17-25(18-12-23)26-19-13-24(14-20-26)16-22-28-8-4-6-10-30(28)32-2/h3-22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAWHDJKNZWAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40470-68-6
Record name 4,4′-Bis[2-(2-methoxyphenyl)ethenyl]-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40470-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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